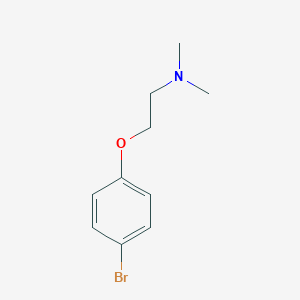

2-(4-Bromophenoxy)-N,N-dimethylethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOYJFCKMYLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276895 | |

| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-07-9 | |

| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenoxy)-N,N-dimethylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS number 2474-07-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen.[1] This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and discusses its spectral characteristics. Furthermore, its crucial role in the synthetic pathway of Tamoxifen is illustrated. While this compound is primarily recognized as a synthetic precursor, this guide offers a foundational understanding for researchers and professionals in organic synthesis and drug development.

Physicochemical Properties

This compound is a tertiary amine and a brominated aromatic ether.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2474-07-9 | [1][3] |

| Molecular Formula | C₁₀H₁₄BrNO | [1][3] |

| Molecular Weight | 244.13 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 150-152 °C at 15 Torr | ChemicalBook |

| Solubility | Soluble in chloroform and dichloromethane. | [1] |

| SMILES | CN(C)CCOc1ccc(Br)cc1 | [2] |

| InChI | InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | [2] |

Synthesis of this compound

The most common and logical synthetic route to this compound is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 4-bromophenol (sodium 4-bromophenoxide) is reacted with 2-(dimethylamino)ethyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Bromophenol

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[6]

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in anhydrous DMF. Cool the solution in an ice bath. To the stirred solution, add sodium hydride portion-wise. Alternatively, a strong aqueous base like sodium hydroxide can be used. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH), indicating the complete formation of the sodium 4-bromophenoxide.

-

Nucleophilic Substitution: To the solution of sodium 4-bromophenoxide, add a solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a base like sodium bicarbonate and extracting with an organic solvent, or used directly with an excess of the base in the reaction).

-

Reaction Monitoring: Heat the reaction mixture to 50-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the region of δ 6.8-7.5 ppm. - A triplet corresponding to the -OCH₂- protons around δ 4.0-4.2 ppm. - A triplet corresponding to the -NCH₂- protons around δ 2.7-2.9 ppm. - A singlet for the -N(CH₃)₂ protons around δ 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 115-160 ppm, with the carbon attached to bromine showing a characteristic shift. - Aliphatic carbons for -OCH₂, -NCH₂, and -N(CH₃)₂ in the range of δ 45-70 ppm. |

| IR Spectroscopy | - C-O-C stretching vibrations for the ether linkage around 1250-1000 cm⁻¹. - C-Br stretching vibration in the fingerprint region. - C-H stretching vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of approximately equal intensity, which is characteristic of a monobrominated compound. Predicted m/z for [M+H]⁺ is 244.03316.[8] |

Role in Tamoxifen Synthesis

This compound serves as a crucial building block in several synthetic routes to Tamoxifen.[9][10][11] In these pathways, the aryloxy-amine moiety of the final Tamoxifen molecule is introduced using this intermediate.

Synthetic Workflow

A common strategy involves a Grignard reaction or other organometallic coupling where this compound is a key reactant. The following diagram illustrates a generalized synthetic logic.

Caption: Synthetic pathway to Tamoxifen.

This diagram illustrates the synthesis of the target compound via Williamson ether synthesis and its subsequent conversion to an organometallic reagent which then reacts with a ketone to form a precursor that is converted to Tamoxifen.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is reported to cause severe skin burns and eye damage.[12] Always consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of Tamoxifen. This guide has provided a detailed overview of its chemical and physical properties, a plausible and detailed synthetic protocol, and an outline of its role in the construction of a clinically important drug. While direct biological data on this intermediate is scarce, a thorough understanding of its chemistry is essential for researchers and professionals involved in the synthesis of Tamoxifen and related pharmaceutical agents.

References

- 1. This compound | 2474-07-9 [chemicalbook.com]

- 2. CAS 2474-07-9: this compound [cymitquimica.com]

- 3. 2474-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. PubChemLite - [2-(4-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]

- 9. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Physicochemical properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Tamoxifen.[1][2][3] This document consolidates available data on its chemical identity and physical characteristics, presents generalized experimental protocols for property determination, and visualizes its role in synthesis and characterization workflows. The information is intended to be a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a bromophenyl group linked via an ether bond to a dimethylethylamine moiety.[4] Its appearance can vary from a colorless to pale yellow liquid or a yellow oil, depending on purity.[2][4] The presence of the bromine atom and the dimethylamino group makes it a versatile intermediate in organic synthesis.[4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-bromophenoxy)-N,N-dimethylethanamine | [5] |

| CAS Number | 2474-07-9 | [1][6] |

| Molecular Formula | C₁₀H₁₄BrNO | [1][7] |

| Molecular Weight | 244.13 g/mol | [1][6][7] |

| InChI Key | MOVOYJFCKMYLHQ-UHFFFAOYSA-N | [6] |

| SMILES | CN(C)CCOc1ccc(cc1)Br | [4][5] |

| Synonyms | 1-Bromo-4-[2-(dimethylamino)ethoxy]benzene, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether | [2][4][7] |

Physicochemical Properties

This table outlines the core physicochemical properties of the compound. It should be noted that some of these values are predicted through computational models.

| Property | Value | Source(s) |

| Appearance | Yellow Oil / Colorless to pale yellow liquid or solid | [2][4] |

| Boiling Point | 150-152 °C (at 15 Torr) | [7] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 8.59 ± 0.28 | [7] |

| XlogP (Predicted) | 2.6 | [5] |

| Solubility | Soluble in chloroform and dichloromethane | [1][2][7] |

| Storage | Store in a dark, dry, and sealed container at room temperature | [7] |

Experimental Protocols

While specific experimental determinations for this exact compound are not extensively published in public literature, the following are detailed, generalized protocols for ascertaining the key physicochemical properties listed above.

Determination of Boiling Point

The boiling point is determined at a reduced pressure (15 Torr) due to the compound's likely high boiling point at atmospheric pressure, which could lead to decomposition.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled and sealed.

-

The system is evacuated to the desired pressure (15 Torr), monitored by the manometer.

-

The flask is gently heated using an oil bath.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for handling, reaction setup, and purification.

-

Apparatus: Small test tubes, vortex mixer, and a set of analytical-grade solvents (e.g., chloroform, dichloromethane, water, ethanol).

-

Procedure:

-

Approximately 10-20 mg of the compound is placed into a test tube.

-

A small volume (e.g., 1 mL) of the selected solvent is added.

-

The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as soluble. If it remains undissolved or forms a suspension, it is classified as insoluble or sparingly soluble. The process is repeated for each solvent.

-

Determination of pKa

The pKa, a measure of a molecule's acidity or basicity, is critical for understanding its behavior in different pH environments, which is vital for drug development.

-

Apparatus: pH meter, automatic titrator, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent system (often a water-cosolvent mixture like water-ethanol).

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated and immersed in the solution.

-

The solution is titrated with the standardized strong acid (since the compound is a base). The pH is recorded after each incremental addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

-

Visualizations

The following diagrams illustrate the compound's role in synthesis and a typical workflow for its characterization.

References

- 1. This compound | 2474-07-9 [chemicalbook.com]

- 2. e-biochem.com [e-biochem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 2474-07-9: this compound [cymitquimica.com]

- 5. PubChemLite - [2-(4-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 2474-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Structure Elucidation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)-N,N-dimethylethylamine is a tertiary amine and an ether, recognized primarily as a key intermediate in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of breast cancer.[1][2][3] Its chemical structure comprises a 4-bromophenoxy group linked to a dimethylethylamine moiety. The accurate elucidation of its structure is paramount for ensuring the purity and identity of synthetic intermediates in pharmaceutical manufacturing. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural confirmation of this compound.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | 1-Bromo-4-[2-(dimethylamino)ethoxy]benzene, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, N,N-Dimethyl-2-(p-bromophenoxy)ethylamine | [1][4] |

| CAS Number | 2474-07-9 | [4] |

| Molecular Formula | C₁₀H₁₄BrNO | [3] |

| Molecular Weight | 244.13 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and industrially applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol reacts with 2-dimethylaminoethyl chloride.

Reaction Scheme:

(4-Bromophenol) + NaOH → (Sodium 4-bromophenoxide) + H₂O (Sodium 4-bromophenoxide) + (CH₃)₂NCH₂CH₂Cl → this compound + NaCl

Experimental Protocol (General Procedure):

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF).

-

Add sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at room temperature to form the sodium 4-bromophenoxide salt. The reaction is typically stirred for 30-60 minutes.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-dimethylaminoethyl chloride (or its hydrochloride salt, in which case an additional equivalent of base is required).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data for Structure Elucidation

Due to the limited availability of experimentally published spectra for this specific compound, the following data is predicted based on its known structure and spectral data of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the dimethylethylamine chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Bromine) |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to Oxygen) |

| ~ 4.10 | Triplet | 2H | -O-CH₂- |

| ~ 2.75 | Triplet | 2H | -CH₂-N- |

| ~ 2.30 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | Ar-C-O |

| ~ 132.5 | Ar-C (ortho to Bromine) |

| ~ 116.5 | Ar-C (ortho to Oxygen) |

| ~ 115.0 | Ar-C-Br |

| ~ 66.0 | -O-CH₂- |

| ~ 58.0 | -CH₂-N- |

| ~ 46.0 | -N(CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch |

| 1590, 1490 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O-C stretch (asymmetric) |

| 1170 | Medium | C-N stretch |

| 1030 | Strong | Aryl-O-C stretch (symmetric) |

| 820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| 600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. The predicted m/z values for various adducts in electrospray ionization (ESI-MS) are listed below.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 244.0332 |

| [M+Na]⁺ | 266.0151 |

| [M-H]⁻ | 242.0186 |

Predicted Fragmentation Pattern (EI-MS):

The primary fragmentation would involve cleavage of the C-O and C-N bonds. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.

-

α-cleavage: Loss of a methyl radical from the molecular ion to give a fragment at m/z [M-15]⁺.

-

Cleavage of the ethyl chain: Cleavage of the C-C bond in the ethyl chain can lead to fragments corresponding to the dimethylaminoethyl group and the bromophenoxy group.

-

McLafferty Rearrangement: While less likely, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the oxygen atom with subsequent cleavage.

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound follows a logical progression of analytical techniques.

Conclusion

References

- 1. 2-(4-Bromophenoxy)-N,N-dimethylethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 2474-07-9 [chemicalbook.com]

- 4. CAS 2474-07-9: this compound [cymitquimica.com]

- 5. PubChemLite - [2-(4-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Abstract: This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen. Due to the absence of publicly available experimental spectra, this guide is based on predicted NMR data. It includes a comprehensive breakdown of anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, detailed experimental protocols for acquiring ¹H and ¹³C NMR spectra are provided, along with logical workflows for spectral analysis, to assist researchers in the characterization of this compound.

Introduction

This compound is a crucial building block in synthetic organic chemistry, most notably as a precursor in the industrial synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution. This guide presents a thorough analysis of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated based on established principles of NMR spectroscopy, including substituent effects and empirical data from similar chemical structures. The spectra are predicted for a standard solution in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J) [Hz] |

| H-a (N(CH₃)₂) | 2.35 | Singlet (s) | 6H | N/A |

| H-b (-CH₂-N) | 2.75 | Triplet (t) | 2H | ~6.0 |

| H-c (-O-CH₂-) | 4.05 | Triplet (t) | 2H | ~6.0 |

| H-d (Ar-H ortho to O) | 6.85 | Doublet (d) | 2H | ~9.0 |

| H-e (Ar-H ortho to Br) | 7.40 | Doublet (d) | 2H | ~9.0 |

Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 (N(CH₃)₂) | 45.5 |

| C-2 (-CH₂-N) | 58.0 |

| C-3 (-O-CH₂-) | 66.0 |

| C-4 (Ar-C ortho to O) | 116.0 |

| C-5 (Ar-C ortho to Br) | 132.5 |

| C-6 (Ar-C-Br) | 113.0 |

| C-7 (Ar-C-O) | 158.0 |

Structural and NMR Correlation

The structure of this compound gives rise to a distinct pattern of signals in its NMR spectra. The following diagram illustrates the molecular structure and the assignment of the different proton and carbon environments.

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of the solid this compound sample.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (0.00 ppm).

-

Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Parameters (for a 500 MHz Spectrometer)

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans are generally sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled ¹³C experiment with a 30° pulse (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans are often required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative ratio of protons.

-

Peak Picking: Identify the chemical shift of each peak or the center of each multiplet.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR spectra of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The provided tables of chemical shifts, along with the detailed experimental protocols and logical workflows, offer a comprehensive resource for researchers involved in the synthesis and analysis of this important pharmaceutical intermediate. The application of these methodologies will enable accurate structural verification and purity assessment, which are critical for quality control in drug development and manufacturing.

Synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary and most efficient synthetic route is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with a suitable 2-(dimethylamino)ethyl halide. This document provides a comprehensive overview of the synthesis pathway, a representative experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) known as the Williamson ether synthesis.[1][2] In this reaction, the phenoxide ion of 4-bromophenol, generated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a 2-(dimethylamino)ethyl halide, displacing the halide to form the desired ether.

The general reaction scheme is as follows:

Step 1: Deprotonation of 4-Bromophenol 4-Bromophenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 4-bromophenoxide. This step is crucial as it generates a more potent nucleophile.

Step 2: Nucleophilic Substitution The 4-bromophenoxide then reacts with a 2-(dimethylamino)ethyl halide, typically 2-chloro-N,N-dimethylethylamine or its hydrochloride salt, in an aprotic polar solvent like dimethylformamide (DMF) or acetone.[3] The phenoxide ion displaces the halide, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the Williamson ether synthesis of this compound. Please note that specific yields and optimal conditions may vary based on the scale of the reaction and the purity of the reagents.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Starting Material |

| 2-Chloro-N,N-dimethylethylamine hydrochloride | C₄H₁₁Cl₂N | 144.04 | Alkylating Agent |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Molar Ratio (4-Bromophenol:Base:Alkylating Agent) | 1 : 1.2 : 1.1 |

| Typical Yield | 70-90% |

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound.

Materials:

-

4-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloro-N,N-dimethylethylamine hydrochloride

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-bromophenol).

-

Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution at room temperature. The mixture will be stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium 4-bromophenoxide.

-

Addition of Alkylating Agent: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

-

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the formation mechanism, experimental protocols, and key data associated with the synthesis of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether. This compound, containing both an ether linkage and a tertiary amine, is of interest as a structural motif in medicinal chemistry and materials science. The primary route for its synthesis is the Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether is achieved through the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction.[1] The mechanism involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

The overall reaction is as follows:

4-bromophenol + 2-(dimethylamino)ethyl chloride → 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether + HCl

The reaction proceeds in two key steps:

-

Deprotonation of the Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of 4-bromophenol, forming a more nucleophilic 4-bromophenoxide ion. Common bases for this step include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH). The choice of base can influence the reaction rate and conditions.

-

Nucleophilic Attack: The resulting 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-(dimethylamino)ethyl chloride. This attack occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-chlorine bond. The chloride ion is displaced as the leaving group, yielding the final ether product.

Key Reactant and Product Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 4-Bromophenol | C₆H₅BrO | 173.01 | 236 |

| 2-(Dimethylamino)ethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | 201.5-203 (as hydrochloride salt) |

| 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether | C₁₀H₁₄BrNO | 244.13 | 150-152 at 15 Torr[2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether, adapted from a similar Williamson ether synthesis of a related compound with a high reported yield.

Materials:

-

4-Bromophenol

-

Potassium hydroxide (KOH)

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Acetone (anhydrous)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetone.

-

Add potassium hydroxide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium 4-bromophenoxide salt.

-

Addition of the Alkyl Halide: In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base to obtain the free amine before slowly adding it to the reaction mixture. Alternatively, add the 2-(dimethylamino)ethyl chloride hydrochloride directly (1.5 equivalents) to the refluxing phenoxide solution.

-

Reaction: Continue to reflux the reaction mixture for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetone by rotary evaporation.

-

Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

A patent for a closely related synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile, reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride using potassium hydroxide in acetone, reported a yield of 97%.[3] This suggests that the described protocol for the 4-bromo analogue should also provide a high yield.

Reaction Parameters and Conditions

The following table outlines the key parameters and conditions for the synthesis.

| Parameter | Value | Notes |

| Solvent | Acetone | A polar aprotic solvent that is suitable for S\textsubscript{N}2 reactions. |

| Base | Potassium Hydroxide (KOH) | A strong base sufficient to deprotonate the phenol. |

| Temperature | Reflux (Acetone boiling point: 56°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 8 hours | Sufficient time for the reaction to go to completion based on analogous syntheses. |

| Molar Ratio | 1 : 1.5 : 1.5 | (4-Bromophenol : KOH : 2-(Dimethylamino)ethyl chloride) An excess of base and alkylating agent can help drive the reaction to completion. |

| Purification | Vacuum Distillation/Column Chromatography | To remove any unreacted starting materials and byproducts. |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the S\textsubscript{N}2 mechanism of the Williamson ether synthesis for the formation of 2-(N,N-Dimethylamino)ethyl 4-bromophenyl ether.

References

Potential Biological Activity of Bromophenoxyethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenoxyethylamine derivatives represent a class of chemical compounds with significant, yet largely unexplored, potential for biological activity. While direct research on this specific scaffold is limited, analysis of structurally related compounds, particularly halogenated phenylethanolamines and phenoxypropanolamines, suggests a strong likelihood of interaction with various biogenic amine receptors. This technical guide consolidates available data on analogous structures to predict the potential pharmacology of bromophenoxyethylamine derivatives, outlines detailed experimental protocols for their evaluation, and provides a framework for future drug discovery efforts. The primary hypothesized activities revolve around adrenergic, dopaminergic, and serotonergic signaling pathways, making this class of compounds a promising area for the development of novel therapeutics for cardiovascular and neurological disorders.

Introduction

The phenoxyethylamine scaffold is a well-established pharmacophore present in numerous clinically significant drugs, particularly those targeting adrenergic receptors. The introduction of a bromine atom onto the phenyl ring is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide explores the predicted biological activities of bromophenoxyethylamine derivatives by examining the structure-activity relationships (SAR) of closely related molecules.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on existing literature for analogous compounds, bromophenoxyethylamine derivatives are predicted to primarily interact with monoamine G-protein coupled receptors (GPCRs).

Adrenergic Receptor Modulation

Structurally similar halogenated phenylethanolamines and phenoxypropanolamines have been shown to exhibit activity at adrenergic receptors. Specifically, they have been reported to act as β-adrenolytics, with some compounds also displaying partial β-agonist effects.[1] The position of the halogen substitution on the phenyl ring significantly influences the potency and selectivity. For instance, 2,5-dihalogenated analogs have been found to be more potent β-receptor blockers than their 2,4-dihalogenated counterparts.[1] It is therefore hypothesized that bromophenoxyethylamine derivatives could act as antagonists or partial agonists at β-adrenergic receptors, with the position of the bromine atom being a key determinant of activity.

Dopamine and Norepinephrine Transporter Inhibition

Studies on bromo-substituted analogs of methylphenidate have demonstrated that the presence of a bromine atom on the phenyl ring can increase the affinity for both dopamine (DAT) and norepinephrine (NET) transporters compared to the unsubstituted parent compound.[2] This suggests that a bromophenoxyethylamine scaffold could potentially inhibit the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. Such a profile could be relevant for the treatment of conditions like ADHD and depression.

Serotonin and Dopamine Receptor Ligands

The phenethylamine core is a common feature in many serotonin and dopamine receptor ligands.[3][4][5][6][7][8][9][10] Halogenation, including bromination, is a frequently employed strategy to fine-tune the affinity and selectivity of these ligands for different receptor subtypes.[2] It is plausible that N-substituted bromophenoxyethylamine derivatives could exhibit significant affinity for various serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptor subtypes, making them interesting candidates for the development of antipsychotics, anxiolytics, or antidepressants.

Quantitative Data on Analogous Compounds

To illustrate the potential potency of bromophenoxyethylamine derivatives, the following table summarizes quantitative data from studies on structurally related halogenated compounds targeting adrenergic and monoamine systems. It is important to note that this data is for analogous compounds and serves as a predictive baseline for the potential activity of bromophenoxyethylamine derivatives.

| Compound Class | Target | Assay | Measurement | Value (nM) | Reference |

| Halogenated Phenoxypropanolamines | β-Adrenergic Receptor | Radioligand Binding | pA2 | Varies with substitution | [1] |

| Bromo-threo-methylphenidate | Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | IC₅₀ | 4 - 20 | [2] |

| Bromo-threo-methylphenidate | Norepinephrine Transporter (NET) | [³H]nisoxetine Binding | IC₅₀ | 20 - 32 | [2] |

| Bromo-threo-methylphenidate | Serotonin Transporter (SERT) | [³H]paroxetine Binding | IC₅₀ | >1000 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of novel bromophenoxyethylamine derivatives.

General Synthesis of 2-(Bromophenoxy)ethylamine Derivatives

A plausible synthetic route to N-substituted 2-(bromophenoxy)ethylamine derivatives can be adapted from standard procedures.

References

- 1. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acnp.org [acnp.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemistry of serotonin receptor ligands from crystallographic data. Crystal structures of NAN-190.HBr, 1-phenylbiguanide, MDL 72222 and mianserin.HCl and selectivity criteria towards 5-HT1, 5-HT2, and 5-HT3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-(4-Bromophenoxy)-N,N-dimethylethylamine (CAS No. 2474-07-9), a key intermediate in the synthesis of pharmaceuticals such as Tamoxifen.[1][2] Due to its hazardous nature, a thorough understanding of its properties and handling requirements is crucial for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a brominated aromatic ether with a tertiary amine functional group.[3] It typically appears as a yellow oil.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄BrNO | [1][2][4][5] |

| Molecular Weight | 244.13 g/mol | [1][2][4][5] |

| CAS Number | 2474-07-9 | [1][2][3][4] |

| Appearance | Yellow Oil | [4] |

| Boiling Point | 150-152 °C at 15 Torr | [4] |

| Density (predicted) | 1.309 ± 0.06 g/cm³ | [4] |

| pKa (predicted) | 8.59 ± 0.28 | [4] |

| Solubility | Soluble in chloroform and dichloromethane. | [4] |

Hazard Identification and Toxicology

This compound is classified as hazardous, primarily due to its corrosive nature.

GHS Hazard Statements:

Toxicological Data: While specific LD50 or LC50 data for this compound is not readily available in the searched literature, the toxicity of structurally related compounds provides valuable insights.

-

Acute Oral Toxicity: A study on a related 2-(4-Bromo-phenoxy)-acetamide derivative indicated that the compound was found to be safer in animals according to OECD 423 guidelines.[6] However, given the corrosive nature of the title compound, it should be considered harmful if swallowed.

-

Dermal and Inhalation Toxicity: Phenoxy herbicides, a related class of compounds, are known to be absorbed through the skin and lungs.[7][8] Dermal exposure to brominated flame retardants, which share structural similarities, has been shown to lead to systemic absorption.[9][10] Therefore, dermal contact and inhalation of this compound should be strictly avoided.

Experimental Protocols for Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to minimize exposure risk.

| PPE Component | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A lab coat or chemical-resistant apron. |

| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.[4]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

-

Containment: Use a non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth to contain the spill.

-

Collection: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Ecological Information

Specific ecotoxicity data for this compound is limited. However, based on the properties of related brominated aromatic compounds and phenoxy herbicides, it can be inferred that this substance may be harmful to aquatic life with long-lasting effects. Brominated diphenyl ethers are known to be persistent in the environment and can bioaccumulate.[11][12][13][14][15]

Transport Information

While a specific UN number for this compound was not found in the provided search results, it is classified as a Hazard Class 8 (Corrosive) substance.[4] For transportation, it would likely be classified under a generic entry for corrosive liquids, n.o.s. (not otherwise specified). All packaging and labeling must adhere to the regulations for transporting corrosive materials.

Visual Diagrams

To further aid in the understanding of safety protocols, the following diagrams illustrate key workflows.

References

- 1. This compound | 2474-07-9 [chemicalbook.com]

- 2. sharechem.lookchem.com [sharechem.lookchem.com]

- 3. CAS 2474-07-9: this compound [cymitquimica.com]

- 4. 2474-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. benthamdirect.com [benthamdirect.com]

- 7. vetlexicon.com [vetlexicon.com]

- 8. epa.gov [epa.gov]

- 9. Novel Insights into the Dermal Bioaccessibility and Human Exposure to Brominated Flame Retardant Additives in Microplastics [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Bromine Substitution on Human Dermal Absorption of Polybrominated Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modelling the environmental fate of the polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing the environmental fate of chemicals of emerging concern: a case study of the polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Storage of Tertiary Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety protocols for the handling and storage of tertiary amines, a class of organic compounds prevalent in research and pharmaceutical development. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk.

Health Hazard Information

Tertiary amines can pose significant health risks upon exposure.[1] They are often corrosive and can cause severe burns to the skin and eyes.[2][3][4] Inhalation of vapors may lead to irritation of the respiratory tract, and in some cases, can cause more severe conditions like pulmonary edema.[1][2] Certain tertiary amines may also have systemic effects, potentially impacting the liver and kidneys.[1] Visual disturbances, such as blurred or halo vision, have also been reported with exposure to some tertiary amines.[1]

Physical and Chemical Hazard Data

Tertiary amines are often flammable liquids with vapors that can form explosive mixtures with air.[2][3][4][5] Their vapors are typically heavier than air and can travel to an ignition source.[2][5] It is crucial to handle these chemicals away from heat, sparks, and open flames.[2][5]

Table 1: Physical Properties and Flammability of Common Tertiary Amines

| Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Vapor Pressure (mmHg @ 20°C) | Lower Explosive Limit (LEL) | Upper Explosive Limit (UEL) |

| Triethylamine | 121-44-8 | 101.19 | 89.5 | -11 | 54 | 1.2% | 8.0% |

| Trimethylamine | 75-50-3 | 59.11 | 2.9 | -7 (liquid) | 1454 | 2.0% | 11.6% |

| N,N-Diisopropylethylamine | 7087-68-5 | 129.24 | 126.5 | 6 | 10 | Not Available | Not Available |

Table 2: Occupational Exposure Limits and Toxicity Data for Common Tertiary Amines

| Chemical Name | OSHA PEL (TWA) | NIOSH REL (TWA) | NIOSH REL (STEL) | ACGIH TLV (TWA) | ACGIH TLV (STEL) | IDLH | LD50 (Oral, Rat) |

| Triethylamine | 25 ppm[1][4] | 10 ppm (Vacated) | 15 ppm (Vacated) | 1 ppm[1] | 3 ppm[1] | 200 ppm[4][5][6] | 460 mg/kg |

| Trimethylamine | 10 ppm[7] | 10 ppm[3] | 15 ppm[3] | 5 ppm[8] | 15 ppm[8] | Not Established | 500 mg/kg[9] |

| N,N-Diisopropylethylamine | None Established | None Established | None Established | None Established | None Established | Not Established | >200-500 mg/kg[10] |

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE.[7]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[11] A face shield should be worn when there is a significant risk of splashes.[11]

-

Skin and Body Protection: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.[11] For larger quantities, a chemical-resistant apron and sleeves are recommended.[11]

-

Hand Protection: Due to the corrosive nature of many tertiary amines, appropriate chemical-resistant gloves are essential. Double gloving is a recommended practice.[11] The choice of glove material should be based on the specific tertiary amine and the duration of contact. Nitrile gloves offer good splash resistance, while butyl rubber and neoprene provide more extended protection.[11] Always consult the manufacturer's glove compatibility chart.

-

Respiratory Protection: All work with volatile tertiary amines should be conducted in a certified chemical fume hood.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with a cartridge appropriate for organic vapors or amines must be used.[11] A quantitative fit test is mandatory for tight-fitting respirators to ensure an adequate seal.[2][4][5][7][11]

Safe Storage Protocols

Proper storage of tertiary amines is critical to prevent accidents and maintain chemical integrity.

-

Ventilation: Store in a cool, dry, and well-ventilated area.[12] Ventilated cabinets are recommended for storing amines with strong odors.[13]

-

Containers: Containers should be made of compatible materials, such as high-density polyethylene (HDPE) or glass, and kept tightly sealed to prevent exposure to moisture and air.[12]

-

Segregation: Tertiary amines are incompatible with a variety of substances and must be stored separately.

Experimental Protocols

Protocol for Neutralizing a Small Tertiary Amine Spill (e.g., <100 mL of Triethylamine)

Objective: To safely neutralize and clean up a small spill of a tertiary amine in a laboratory setting.

Materials:

-

Chemical spill kit with absorbent material (e.g., vermiculite, sand)

-

Weak acid neutralizing agent (e.g., 5% citric acid solution or sodium bisulfate)

-

pH indicator strips

-

Two pairs of chemical-resistant gloves (e.g., nitrile for splash protection, butyl rubber for cleanup)

-

Chemical splash goggles and face shield

-

Flame-resistant lab coat

-

Plastic scoop and dustpan (non-sparking)

-

Sealable, labeled hazardous waste container

-

Decontamination solution (e.g., ethanol)

-

Soap and water

Procedure:

-

Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess the Spill: If the spill is large or involves highly toxic material, evacuate the lab and contact the institution's emergency response team.

-

Ensure Ventilation: Work within a certified chemical fume hood or ensure the area is well-ventilated.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: If the spill is liquid, create a dike around the spill using absorbent material from the spill kit to prevent it from spreading.[6]

-

Absorb the Amine: Gently cover the spill with an absorbent material, working from the outside in.[6]

-

Neutralization (Caution: Exothermic Reaction):

-

Collect Waste: Once neutralized, use a non-sparking scoop and dustpan to collect the absorbed material.[14]

-

Package Waste: Place the collected waste into a properly labeled, sealable hazardous waste container.[1][3]

-

Decontaminate the Area: Clean the spill area with a suitable solvent like ethanol, followed by a thorough wash with soap and water.[1]

-

Dispose of PPE: Remove and dispose of contaminated PPE in the appropriate hazardous waste stream.

-

Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Protocol for Disposal of Tertiary Amine Waste

Objective: To safely manage and dispose of tertiary amine waste from laboratory experiments.

Procedure:

-

Waste Collection:

-

Collect all tertiary amine waste, including reaction residues and contaminated materials, in a designated and compatible hazardous waste container.

-

The container must be in good condition, with a secure lid, and made of a material that is resistant to the amine.

-

-

Labeling:

-

Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including an approximate concentration.[3] Do not use abbreviations.

-

-

Segregation:

-

Store the tertiary amine waste container separately from incompatible materials, especially acids and oxidizing agents.

-

-

Storage:

-

Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

-

-

Disposal Request:

-

Documentation:

-

Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal vendor.[3]

-

Note: Never dispose of tertiary amines down the drain.[3]

Protocol for Quantitative Respirator Fit Testing (OSHA Accepted Method)

Objective: To ensure a proper seal of a tight-fitting respirator for individuals working with hazardous airborne tertiary amines.

Procedure: This protocol is a summary of the OSHA quantitative fit testing procedure using a condensation nuclei counter (CNC) instrument (e.g., PortaCount®).[2][4][5][7]

-

Respirator Selection: The user must be allowed to choose the most comfortable respirator from a variety of models and sizes.[7]

-

User Seal Check: Before the fit test, the user must perform a positive and negative pressure user seal check.

-

Test Exercises: The user will perform a series of seven exercises for one minute each while wearing the respirator. These exercises simulate workplace movements:

-

Normal breathing.

-

Deep breathing.

-

Turning head from side to side.

-

Moving head up and down.

-

Talking (reading a prepared text).

-

Bending over.

-

Normal breathing.

-

-

Fit Factor: The CNC instrument measures the concentration of microscopic particles inside and outside the respirator during these exercises to calculate a "fit factor."

-

Passing Criteria: A minimum fit factor of 100 is required for half-mask respirators, and a minimum of 500 is required for full-facepiece respirators.[4]

-

Frequency: Fit testing must be performed at least annually and whenever there is a change in the user's physical condition that could affect the respirator's fit.

Emergency Procedures

First Aid

-

Inhalation: Move the affected person to fresh air immediately.[1][14] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][14]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cup of water to drink.[10] Seek immediate medical attention.[10]

Fire and Explosion Response

-

Fire Extinguishing: Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish fires involving tertiary amines.[2]

-

Ignition Sources: Eliminate all sources of ignition in the area.[2][5]

-

Container Safety: Keep fire-exposed containers cool with a water spray to prevent them from exploding.[1][14]

-

Vapor Hazard: Be aware that flammable vapors are heavier than air and may travel to a distant ignition source and flash back.[2][5]

Visualizations

Caption: Hazard mitigation workflow for handling tertiary amines.

Caption: Decision workflow for selecting appropriate PPE.

References

- 1. benchchem.com [benchchem.com]

- 2. 1910.134 App A - Fit Testing Procedures (Mandatory). | Occupational Safety and Health Administration [osha.gov]

- 3. benchchem.com [benchchem.com]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. triumvirate.com [triumvirate.com]

- 6. qmul.ac.uk [qmul.ac.uk]

- 7. nyu.edu [nyu.edu]

- 8. akkim.com.tr [akkim.com.tr]

- 9. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]

- 10. bio.vu.nl [bio.vu.nl]

- 11. accutec.com [accutec.com]

- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. nj.gov [nj.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Tamoxifen Intermediate via 2-(4-Bromophenoxy)-N,N-dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate in the potential production of Tamoxifen, utilizing 2-(4-Bromophenoxy)-N,N-dimethylethylamine. The following sections outline the chemical pathway, experimental procedures, and quantitative data derived from documented laboratory syntheses.

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer. The synthesis of Tamoxifen and its analogues is a critical area of research in medicinal chemistry. This document focuses on a specific synthetic route involving the reaction of this compound with 2-(4-bromophenyl)-1-phenylbutanone to produce 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol, a pivotal intermediate. This method offers a potential pathway for the large-scale production of Tamoxifen-related compounds.

Synthesis Pathway

The core of the synthesis involves a nucleophilic addition reaction where an organolithium reagent, generated in situ from this compound, attacks the carbonyl group of 2-(4-bromophenyl)-1-phenylbutanone. This reaction forms the carbon skeleton of the Tamoxifen intermediate. The subsequent step involves the dehydration of the resulting alcohol to form the characteristic double bond of the triphenylethylene core.

Caption: Synthesis of a Tamoxifen Intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data from two experimental variations for the synthesis of the intermediate, 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol.[1]

| Parameter | Experiment 1 | Experiment 2 |

| Starting Material 1 | This compound | This compound |

| Amount of Starting Material 1 | 8.30 g (34.20 mmol) | 8.30 g (34.20 mmol) |

| Starting Material 2 | 2-(4-bromophenyl)-1-phenylbutanone | 2-(4-bromophenyl)-1-phenylbutanone |

| Amount of Starting Material 2 | 10.0 g (33.10 mmol) | 10.0 g (33.10 mmol) |

| Solvent | Tetrahydrofuran (350 ml) | Acetone (350 ml) |

| Reagent | n-Butyllithium solution (2.50 mol/L, 14.5 ml) | n-Butyllithium solution (2.5 mol/L, 14.5 mmol) |

| Reaction Temperature | -58 °C initially, then slowly raised to room temp. | -58 °C initially, then slowly raised to room temp. |

| Reaction Time | 8 hours | 8 hours |

| Product | 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol | 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol |

| Yield (g) | 13.75 g | 12.05 g |

| Yield (%) | 88.9% | 77.9% |

| Purification | Column chromatography (Petroleum ether:Ethyl acetate 4:1) | Column chromatography (Petroleum ether:Ethyl acetate 4:1) |

Experimental Protocols

The following are detailed protocols for the synthesis of the Tamoxifen intermediate.

Protocol 1: Synthesis in Tetrahydrofuran[1]

Objective: To synthesize 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol using tetrahydrofuran as the solvent.

Materials:

-

This compound (8.30 g, 34.20 mmol)

-

2-(4-bromophenyl)-1-phenylbutanone (10.0 g, 33.10 mmol)

-

Tetrahydrofuran (THF), anhydrous (350 ml)

-

n-Butyllithium (n-BuLi) solution (2.50 mol/L in hexanes, 14.5 ml)

-

Water

-

Dichloromethane

-

Magnesium sulfate or Sodium sulfate, anhydrous

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (8.30 g) and 2-(4-bromophenyl)-1-phenylbutanone (10.0 g) in 350 ml of anhydrous tetrahydrofuran.

-

Cool the reaction mixture to -58 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution (14.5 ml) dropwise to the reaction mixture via a dropping funnel, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction proceed for 8 hours with continuous stirring.

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase to dryness using a rotary evaporator.

-

Purify the resulting crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to obtain 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol.

Protocol 2: Synthesis in Acetone[1]

Objective: To synthesize 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol using acetone as the solvent.

Materials:

-

This compound (8.30 g, 34.20 mmol)

-

2-(4-bromophenyl)-1-phenylbutanone (10.0 g, 33.10 mmol)

-

Acetone, anhydrous (350 ml)

-

n-Butyllithium (n-BuLi) solution (2.5 mol/L in hexanes, 14.5 mmol)

-

Water

-

Dichloromethane

-

Magnesium sulfate or Sodium sulfate, anhydrous

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Same as Protocol 1.

Procedure:

-

In a dry three-neck round-bottom flask under an inert atmosphere, dissolve this compound (8.30 g) and 2-(4-bromophenyl)-1-phenylbutanone (10.0 g) in 350 ml of anhydrous acetone.

-

Cool the reaction mixture to -58 °C.

-

Add the n-butyllithium solution (14.5 mmol) dropwise, maintaining the internal temperature below -30 °C.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature.

-

Continue the reaction for 8 hours with stirring.

-

Work-up the reaction by adding water and extracting with dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by column chromatography using a 4:1 mixture of petroleum ether and ethyl acetate to yield the final product.

Subsequent Dehydration Step

To proceed towards the Tamoxifen structure, the synthesized alcohol intermediate undergoes an acid-catalyzed dehydration to form the alkene.[1]

General Procedure:

-

Dissolve the 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutanol in a suitable solvent.

-

Treat the solution with an acid (e.g., hydrochloric acid or sulfuric acid).

-

Heat the reaction mixture to facilitate the elimination of water.

-

After the reaction is complete, neutralize the mixture and extract the product.

-

Purify the resulting 2-(4-bromophenyl)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-1-phenylbutene.

Caption: General Experimental Workflow.

Conclusion

The described protocols provide a viable method for the synthesis of a key intermediate for Tamoxifen and related compounds. The use of this compound as a starting material allows for the efficient construction of the core triphenylethylene scaffold. The choice of solvent can significantly impact the reaction yield, with tetrahydrofuran demonstrating higher efficiency in the documented examples. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(4-Bromophenoxy) Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Bromophenoxy) derivatives are versatile building blocks in organic synthesis, particularly in the construction of molecules with applications in pharmaceuticals and materials science. The presence of a bromine atom on the phenyl ring allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This document provides detailed protocols for two common and powerful palladium- and copper-catalyzed nucleophilic substitution reactions: the Buchwald-Hartwig amination and the copper-catalyzed cyanation. These methods offer significant advantages over traditional nucleophilic aromatic substitution, including milder reaction conditions and broader substrate scope.[1][2][3]

Buchwald-Hartwig Amination of 2-(4-Bromophenoxy)ethanol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine ligand.[1][2] This reaction is a powerful tool for the synthesis of arylamines.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step procedure for the Buchwald-Hartwig amination of 2-(4-bromophenoxy)ethanol with a generic amine is provided below.

Materials:

-

2-(4-Bromophenoxy)ethanol

-

Amine (e.g., morpholine, piperidine, or a primary amine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4]

-

Phosphine ligand (e.g., BINAP, DPPF, XANTPHOS)[4]

-

Strong base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS))[4]

-

Anhydrous solvent (e.g., toluene, dioxane, THF)[4]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1-5 mol%).

-

Addition of Reagents: Add the 2-(4-bromophenoxy)ethanol (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.5-2.0 equiv) to the flask.

-

Solvent Addition: Add the anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |